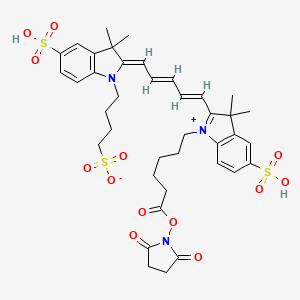
Cy5 se(tri so3)
描述
Cy5 se(tri so3) is a reactive dye commonly used for labeling amino groups in peptides, proteins, and oligonucleotides. This compound is part of the cyanine dye family, known for their vibrant fluorescence properties, making them invaluable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
Cy5 se(tri so3) is synthesized through a series of chemical reactions involving the conjugation of sulfonated cyanine dyes with succinimidyl esters. The process typically involves the following steps:
Formation of the Cyanine Dye Backbone: The cyanine dye backbone is synthesized by reacting indole derivatives with aldehydes under basic conditions.
Sulfonation: The cyanine dye is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce sulfonate groups, enhancing the dye’s water solubility.
Conjugation with Succinimidyl Ester: The sulfonated cyanine dye is reacted with succinimidyl ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, Cy5 se(tri so3).
Industrial Production Methods
Industrial production of Cy5 se(tri so3) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.
Purification: Using techniques like crystallization, filtration, and chromatography to purify the final product.
Quality Control: Ensuring the product meets stringent quality standards through rigorous testing and analysis.
化学反应分析
Types of Reactions
Cy5 se(tri so3) undergoes various chemical reactions, including:
Substitution Reactions: The succinimidyl ester group reacts with primary amines in peptides, proteins, and oligonucleotides, forming stable amide bonds.
Oxidation and Reduction: The dye can undergo redox reactions, affecting its fluorescence properties.
Common Reagents and Conditions
Substitution Reactions: Typically performed in aqueous buffers at pH 7-9, using reagents like N-hydroxysuccinimide (NHS) and DCC.
Oxidation and Reduction: Involves reagents like sodium borohydride for reduction and hydrogen peroxide for oxidation.
Major Products Formed
科学研究应用
Cy5 se(tri so3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy, flow cytometry, and other imaging techniques to label and track biomolecules.
Medicine: Utilized in diagnostic assays, including immunoassays and nucleic acid hybridization assays, for detecting specific biomolecules.
Industry: Applied in the development of biosensors and other analytical devices
作用机制
Cy5 se(tri so3) exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the visualization and tracking of labeled biomolecules. The succinimidyl ester group reacts with primary amines, forming stable amide bonds, which ensures the dye remains attached to the target molecule .
相似化合物的比较
Similar Compounds
Cy3: Another cyanine dye with similar applications but different spectral properties.
Alexa Fluor 647: A dye with similar fluorescence characteristics but higher photostability.
DY647: An alternative dye with comparable absorption and emission spectra
Uniqueness
Cy5 se(tri so3) is unique due to its combination of high water solubility, strong fluorescence, and ability to form stable conjugates with biomolecules. This makes it particularly suitable for applications requiring high sensitivity and specificity .
属性
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O13S3/c1-38(2)29-25-27(57(49,50)51)16-18-31(29)40(22-10-6-9-15-37(45)55-42-35(43)20-21-36(42)44)33(38)13-7-5-8-14-34-39(3,4)30-26-28(58(52,53)54)17-19-32(30)41(34)23-11-12-24-56(46,47)48/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H2-,46,47,48,49,50,51,52,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPNKOUHLQOKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON5C(=O)CCC5=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O13S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-B]pyridin-2-OL](/img/structure/B3292733.png)
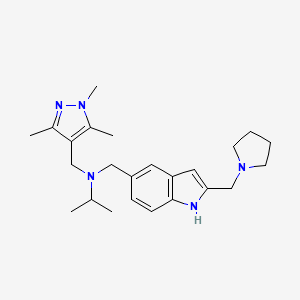
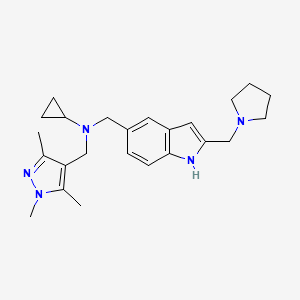
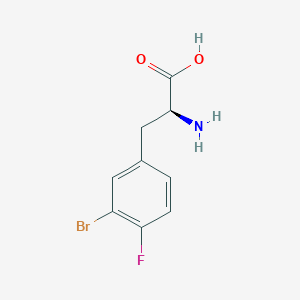
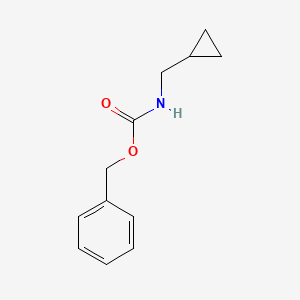
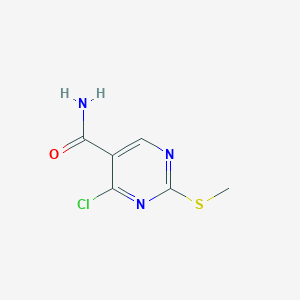
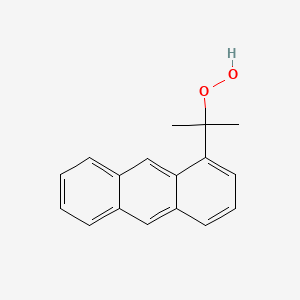
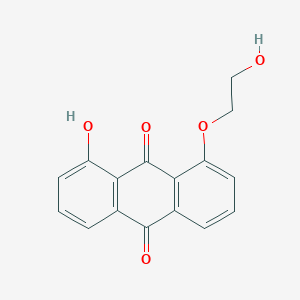
![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)
![4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3292797.png)
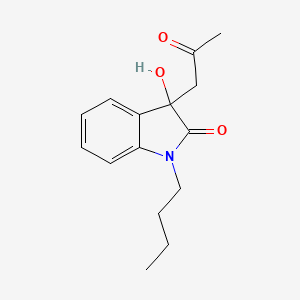
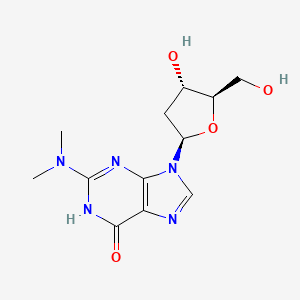
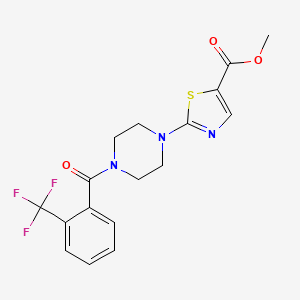
![1-[3-(morpholin-4-yl)propyl]-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3292823.png)
